molecular formula C22H30O3 B1208372 12alpha,17'-Epoxy-17alpha-methylprogesterone CAS No. 18878-80-3

12alpha,17'-Epoxy-17alpha-methylprogesterone

Cat. No.: B1208372
CAS No.: 18878-80-3
M. Wt: 342.5 g/mol
InChI Key: SMNINXSROVWKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12alpha,17’-Epoxy-17alpha-methylprogesterone is a synthetic steroidal compound with the chemical structure 2’H,5’H-Pregn-4-eno(12,13,17-bc)furan-3,20-dione, (2’beta) This compound is a derivative of progesterone, modified to include an epoxy group at the 12alpha position and a methyl group at the 17alpha position

Preparation Methods

The synthesis of 12alpha,17’-Epoxy-17alpha-methylprogesterone involves several steps, starting from progesterone. The key steps include:

    Epoxidation: Introduction of the epoxy group at the 12alpha position.

    Methylation: Addition of a methyl group at the 17alpha position.

The specific reaction conditions and reagents used in these steps can vary, but common methods include the use of peracids for epoxidation and methylating agents such as methyl iodide . Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

12alpha,17’-Epoxy-17alpha-methylprogesterone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the epoxy group or other functional groups in the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

12alpha,17’-Epoxy-17alpha-methylprogesterone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 12alpha,17’-Epoxy-17alpha-methylprogesterone involves its interaction with specific molecular targets, such as progesterone receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The pathways involved include hormone signaling pathways that regulate reproductive and metabolic functions .

Comparison with Similar Compounds

12alpha,17’-Epoxy-17alpha-methylprogesterone can be compared with other similar compounds, such as:

The uniqueness of 12alpha,17’-Epoxy-17alpha-methylprogesterone lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications.

Properties

CAS No.

18878-80-3

Molecular Formula

C22H30O3

Molecular Weight

342.5 g/mol

IUPAC Name

16-acetyl-10,19-dimethyl-14-oxapentacyclo[11.5.1.02,11.05,10.016,19]nonadec-5-en-7-one

InChI

InChI=1S/C22H30O3/c1-13(23)22-9-7-17-16-5-4-14-10-15(24)6-8-20(14,2)18(16)11-19(25-12-22)21(17,22)3/h10,16-19H,4-9,11-12H2,1-3H3

InChI Key

SMNINXSROVWKAF-UHFFFAOYSA-N

SMILES

CC(=O)C12CCC3C1(C(CC4C3CCC5=CC(=O)CCC45C)OC2)C

Canonical SMILES

CC(=O)C12CCC3C1(C(CC4C3CCC5=CC(=O)CCC45C)OC2)C

Synonyms

12 alpha,17'-epoxy-17 alpha-methylprogesterone
12 alpha,17'-epoxy-17-methyl-4-pregnene-3,20-dione

Origin of Product

United States

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